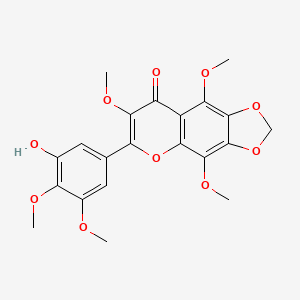

3'-Hydroxy-3,5,8,4',5'-pentamethoxy-6,7-methylenedioxyflavone

Beschreibung

3'-Hydroxy-3,5,8,4',5'-pentamethoxy-6,7-methylenedioxyflavone (C₂₁H₂₀O₁₀, molecular weight 432.38) is a polymethoxyflavone characterized by a hydroxyl group at the 3'-position, five methoxy groups (3, 5, 8, 4', 5'), and a methylenedioxy bridge at positions 6 and 7 . It is a naturally occurring flavonoid isolated from plants such as Kochia scoparia and Nicotiana plumbaginifolia .

Eigenschaften

Molekularformel |

C21H20O10 |

|---|---|

Molekulargewicht |

432.4 g/mol |

IUPAC-Name |

6-(3-hydroxy-4,5-dimethoxyphenyl)-4,7,9-trimethoxy-[1,3]dioxolo[4,5-g]chromen-8-one |

InChI |

InChI=1S/C21H20O10/c1-24-11-7-9(6-10(22)15(11)25-2)14-18(27-4)13(23)12-16(26-3)20-21(30-8-29-20)19(28-5)17(12)31-14/h6-7,22H,8H2,1-5H3 |

InChI-Schlüssel |

WUDSCDNDSIMTCN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(O2)C(=C4C(=C3OC)OCO4)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

Isolation from Natural Sources

The compound has been identified in Persicaria orientalis, a plant known for its rich flavonoid content. Isolation typically involves solvent extraction followed by chromatographic purification.

- Extraction: Ethanol or methanol extraction of the plant material is commonly employed to obtain crude flavonoid-rich extracts.

- Purification: Preparative high-performance liquid chromatography (HPLC) is used to isolate the target flavone with high purity (>98.5%) as confirmed by HPLC and spectroscopic methods such as NMR and mass spectrometry.

This method is suitable for obtaining the natural compound but is limited by the availability of plant material and the complexity of purification.

Chemical Synthesis and Semi-Synthesis

Due to the complexity and substitution pattern of 3'-Hydroxy-3,5,8,4',5'-pentamethoxy-6,7-methylenedioxyflavone, total synthesis is challenging. Semi-synthetic approaches starting from related polymethoxyflavones have been developed.

Demethylation of Polymethoxyflavones

A key step in the preparation involves selective demethylation of methoxy groups to introduce hydroxy functionalities at specific positions.

Traditional Methods: Use of Lewis acids such as aluminum bromide (AlBr3), aluminum chloride (AlCl3), or boron tribromide (BBr3) can demethylate methyl aryl ethers. However, these reagents often lack selectivity when multiple methoxy groups are present and result in contamination with metal salts, which is problematic for food or pharmaceutical applications.

Acidic Hydrolysis: Treatment with hot mixtures of concentrated aqueous hydrochloric acid and acetic acid has been reported (Quijano et al., 1987), providing better selectivity. However, residual acetic acid is difficult to remove and affects the organoleptic properties of the product, making this method less desirable for food-grade compounds.

Improved Selective Demethylation Process

A patented process (WO2007083263A1) proposes a selective demethylation using an alcoholic hydrochloric acid solution containing less than 50% water by weight at controlled temperatures. This method provides:

- Improved selectivity for demethylation of polymethoxyflavones.

- Avoidance of metal salt contamination.

- Suitability for food-compatible applications.

The process involves starting from polymethoxyflavones such as isosinensetin, sinensetin, nobiletin, or tangeretin, which are structurally related compounds with multiple methoxy groups. The selective demethylation yields 5-hydroxy-polymethoxyflavones, which include compounds structurally similar to this compound.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Application Suitability |

|---|---|---|---|---|

| Natural Extraction & Purification | Ethanol/methanol extraction; preparative HPLC | High purity; natural product | Limited by plant availability; complex purification | Research and natural product isolation |

| Lewis Acid Demethylation | AlBr3, AlCl3, BBr3 | Effective demethylation | Poor selectivity; metal salt contamination | Not suitable for food/pharma |

| Acidic Hydrolysis | Hot HCl + Acetic acid | Better selectivity than Lewis acids | Residual acetic acid affects flavor; purification required | Limited food applications |

| Alcoholic HCl Demethylation (Patent WO2007083263A1) | Alcoholic HCl solution (<50% water), controlled temp | Selective; metal salt free; food compatible | Requires optimization per substrate | Food and flavor industry |

Research Findings and Notes

- The patented selective demethylation process is particularly suitable for flavones with two or three methoxy groups, and can be adapted for compounds with methylenedioxy groups, as in the target compound.

- Analytical techniques such as LC-MS/MS and NMR are critical for confirming the structure and purity of the isolated or synthesized compounds.

- Pharmacokinetic and bioactivity studies have been conducted on related flavonoids isolated via these methods, confirming their potential for drug development.

- The presence of multiple methoxy and hydroxy groups requires careful control of reaction conditions to avoid over-demethylation or degradation.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Hydroxy-3,5,8,4’,5’-pentamethoxy-6,7-methylenedioxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Reduced flavonoid forms with altered functional groups.

Substitution: Substituted flavonoid derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research has demonstrated that 3'-Hydroxy-3,5,8,4',5'-pentamethoxy-6,7-methylenedioxyflavone exhibits strong antioxidant properties. It has been shown to inhibit oxidative stress by scavenging free radicals and reducing lipid peroxidation. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Anticancer Effects

Several studies have investigated the anticancer potential of this flavonoid. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death . For instance, the compound's ability to inhibit proliferation in prostate cancer cells has been highlighted in recent research .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in treating conditions like arthritis and other inflammatory diseases. Its mechanism includes the suppression of nuclear factor kappa B (NF-kB) activation .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may protect neuronal cells from damage caused by oxidative stress and inflammation. This property positions it as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of various flavonoids, including this compound, it was found that this compound effectively reduced oxidative stress markers in vitro. The study utilized assays measuring lipid peroxidation and free radical scavenging activity.

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this flavonoid in prostate cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Study 3: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory properties of this compound using an animal model of arthritis. The findings suggested that administration of this compound significantly decreased levels of inflammatory markers and improved joint mobility compared to control groups.

Wirkmechanismus

The mechanism of action of 3’-Hydroxy-3,5,8,4’,5’-pentamethoxy-6,7-methylenedioxyflavone involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as PI3K/Akt and MAPK.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Hydroxyl vs. Methoxy Groups : The 3'-hydroxy group in the target compound distinguishes it from fully methoxylated analogues (e.g., 3,5,8,3',4',5'-hexamethoxy derivative) . This substitution may enhance hydrogen-bonding interactions, influencing solubility and bioactivity.

- Methylenedioxy Bridge Position : Unlike 5-methoxy-6,7-methylenedioxyflavone, the target compound has additional methoxy groups at positions 3, 8, 4', and 5', increasing steric bulk and lipophilicity .

Bioactivity and Pharmacological Profiles

Antioxidant and Cytotoxicity

- Similar PMFs from N. plumbaginifolia showed moderate cytotoxicity (LC₅₀ = 18–42 µg/mL in brine shrimp assays), suggesting a structure-activity relationship (SAR) where hydroxyl groups reduce toxicity compared to fully methoxylated derivatives .

- Exoticin (3,3',4',5',5,6,7,8-octamethoxyflavone): Fully methoxylated analogue with higher lipophilicity and potent antinociceptive activity in neuropathic pain models .

Solvent-Dependent Extraction Efficiency

Spectral and Analytical Data

- UV-Vis and MS : The target compound shows λmax ~340 nm (typical for flavones) and [M+H]⁺ peak at m/z 433.38 in LC-ESI-MS, consistent with methylenedioxy and methoxy substituents .

- NMR : Distinctive signals include δ 6.20 (s, H-3'), δ 3.85–4.10 (multiple methoxy singlets), and δ 5.95 (s, methylenedioxy protons) .

Research Implications and Gaps

- SAR Studies : The 3'-hydroxy group’s role in modulating antioxidant vs. cytotoxic effects remains underexplored.

- Solvent Optimization : Chloroform outperforms DCM-MeOH for extracting the target compound, contrasting with trends for other PMFs .

Tables and Figures

Table 1. Structural Comparison of Key Polymethoxyflavones

Table 2. Solvent-Dependent Extraction Yields

Figure 1. Key NMR Signals for Identification

Biologische Aktivität

3'-Hydroxy-3,5,8,4',5'-pentamethoxy-6,7-methylenedioxyflavone (commonly referred to as PMF) is a complex flavonoid compound with significant biological activities. Its molecular formula is , and it possesses a molecular weight of approximately 432.38 g/mol. This compound is primarily derived from Persicaria orientalis, also known as red shiso or Japanese basil, which has been utilized for its culinary and medicinal properties. The unique arrangement of methoxy and hydroxyl groups in its structure contributes to its diverse biological effects.

Chemical Structure

The chemical structure of PMF includes multiple methoxy and hydroxyl substitutions that enhance its bioactivity. The presence of a methylenedioxy bridge further distinguishes it from other flavonoids. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| CAS Number | 82668-94-8 |

| Molecular Formula | C21H20O10 |

| Molecular Weight | 432.38 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in chloroform, DMSO, acetone, etc. |

Antioxidant Activity

PMF exhibits potent antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that flavonoids with similar structures can scavenge free radicals effectively. For instance, the antioxidant activity of PMF was evaluated using various assays, revealing significant inhibition of radical formation.

Anticancer Effects

Research indicates that PMF possesses anticancer properties, particularly against various human cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells. The mechanisms involved include the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Properties

PMF has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This action suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens. Studies indicate that PMF can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.

Case Studies

- Antioxidant Study : A study published in MDPI highlighted the antioxidant activity of PMF compared to other flavonoids, demonstrating its superior efficacy in scavenging DPPH radicals .

- Anticancer Research : In vitro studies conducted on breast cancer cell lines revealed that PMF significantly reduced cell viability by inducing apoptosis through mitochondrial pathways .

- Anti-inflammatory Assessment : A recent investigation into the anti-inflammatory properties of PMF showed that it effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures .

Comparative Analysis with Related Compounds

To better understand the unique properties of PMF, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Hydroxy-3,6,7,8-tetramethoxyflavone | Four methoxy groups | Lower number of hydroxyl substitutions |

| 6-Hydroxyflavone | Hydroxyl group at position 6 | Lacks methylene dioxygen functionality |

| 4',5'-Dimethoxyflavone | Two methoxy groups on the B-ring | Simpler structure with less substitution |

The uniqueness of PMF lies in its specific arrangement of multiple substituents that enhance its biological activity compared to these structurally similar compounds.

Q & A

Basic: What spectroscopic methods are recommended for structural elucidation of this flavone?

Answer: Nuclear Magnetic Resonance (NMR) and High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) are critical. For example:

- 1H-NMR (500 MHz, in C5D5N) resolves methoxy and methylenedioxy groups (δ 3.58–4.00 ppm) and aromatic protons (δ 6.85–7.92 ppm) .

- HREI-MS confirms the molecular formula (e.g., m/z 388.1153 for a related pentamethoxyflavone) .

- IR spectroscopy identifies hydroxyl (3511 cm⁻¹) and conjugated carbonyl (1681 cm⁻¹) groups .

Basic: How can researchers validate the purity of this compound during isolation?

Answer: Use LC-ESI-MS/MS with precision metrics:

- Intraday precision (RSD < 2% for retention time and peak area) and interday precision (RSD < 5%) ensure reproducibility .

- Compare retention times and fragmentation patterns with authenticated standards (e.g., 5-methoxy-6,7-methylenedioxyflavone as a reference) .

Advanced: What experimental strategies resolve contradictions in bioactivity data across studies?

Answer:

- Dose-response profiling : Test across a wide concentration range (e.g., 0.1–100 µM) to account for non-linear effects.

- Cell line specificity : Compare activity in multiple models (e.g., cancer vs. normal cells) to identify selective mechanisms .

- Metabolite tracking : Use untargeted metabolomics to distinguish parent compound effects from metabolites (e.g., hydroxylated or methylated derivatives) .

Advanced: How can extraction efficiency be optimized for this flavone?

Answer:

- Ultrasound-assisted extraction (UAE) with solvents like methanol or ethanol (70–80% v/v) maximizes yield .

- Validate with recovery rates (e.g., 95–102% for LC-MS/MS) and optimize parameters (time, temperature, solvent ratio) using response surface methodology .

- Avoid degradation by controlling light exposure and temperature (< 4°C during processing) .

Advanced: What in vivo models are suitable for studying its neuropharmacological effects?

Answer:

- Mouse models of neuropathic pain (e.g., chronic constriction injury) to test antinociceptive activity at 10–50 mg/kg doses .

- Pair with molecular docking to predict interactions with targets like α-glucosidase or PCSK9 (binding energies ≤ -7.3 kcal/mol indicate strong affinity) .

- Monitor pharmacokinetics using UHPLC-HRMS to quantify plasma and tissue concentrations .

Advanced: How does methylation pattern influence its bioactivity?

Answer:

- Methoxy groups at C-3',5' enhance lipid solubility and membrane permeability, critical for CNS activity .

- Methylenedioxy groups (C-6,7) stabilize the flavone backbone, reducing metabolic degradation .

- Compare with analogs (e.g., 3,3',4',5,5',8-hexamethoxy-6,7-methylenedioxyflavone) to isolate structure-activity relationships .

Basic: What are key challenges in synthesizing this flavone?

Answer:

- Regioselective methylation : Protect free hydroxyl groups (e.g., C-3') before methoxy introduction .

- Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile:water, 65:35) .

- Validate intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate:hexane) and MS/MS fragmentation .

Advanced: How can computational tools predict its metabolic fate?

Answer:

- In silico metabolism prediction (e.g., MetaSite) identifies probable Phase I/II modification sites (e.g., demethylation at C-3') .

- Validate with hepatic microsomal assays (human or murine) and track metabolites via HRMS/MS .

Basic: What are its known natural sources?

Answer: Isolated from Solanaceae (e.g., Nicotiana plumbaginifolia) and Labiatae species, typically in leaf extracts . Use dereplication strategies (LC-MS/MS + spectral libraries) to confirm presence in new plant matrices .

Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Answer:

- Standardized extraction protocols : Fixed solvent ratios, sonication time (30–45 min), and column chromatography conditions (e.g., silica gel 60) .

- Bioactivity normalization : Express data relative to a stable internal control (e.g., 5,6,7-trimethoxyflavone) .

- Multi-laboratory validation : Share samples for inter-lab reproducibility testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.